The synthesis of OPB-51602 involves several key steps that typically include:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve standard organic chemistry practices.
OPB-51602's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound features a complex framework that allows it to effectively bind to the STAT3 protein:
Data from crystallography studies may provide insights into the precise binding interactions between OPB-51602 and STAT3, revealing how structural elements contribute to its function .
OPB-51602 participates in several critical chemical reactions within biological systems:
These reactions highlight the multifaceted role of OPB-51602 in disrupting cancer cell signaling.
The mechanism by which OPB-51602 exerts its effects involves several key processes:
Data from various studies indicate that while STAT3 is central to OPB-51602's action, there are also residual effects independent of this pathway.
The physical and chemical properties of OPB-51602 include:
These properties are crucial for determining the formulation and delivery methods for therapeutic use.
OPB-51602 has several scientific applications primarily within oncology:
OPB-51602 is a small-molecule inhibitor that directly targets the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine (pTyr705) recognition. The SH2 domain mediates STAT3 dimerization and subsequent activation. OPB-51602 binds with high affinity (Kd ~58 nM) to the SH2 domain, preventing STAT3 from recruiting phosphorylated cytokines or growth factor receptors [3] [9]. This binding sterically obstructs the pTyr705 binding pocket, effectively inhibiting tyrosine phosphorylation – the essential step for STAT3 activation. Consequently, downstream transcriptional activity is suppressed, as confirmed by reduced nuclear accumulation of phosphorylated STAT3 in hematological and solid tumor models [3] [4].
Table 1: STAT3 Inhibitors and Their Binding Characteristics
Compound | Target Site | Binding Affinity (Kd) | STAT3 Phosphorylation Inhibition |
---|---|---|---|
OPB-51602 | SH2 Domain | 58 nM | pTyr705 |
Stattic | SH2 Domain | 5.1 µM | pTyr705 |
BP-1-102 | SH2 Domain | 504 nM | pTyr705 |
SI-109 | SH2 Domain | >1 µM | Weak |
By blocking pTyr705 phosphorylation, OPB-51602 disrupts STAT3 homodimerization, which depends on reciprocal SH2-pTyr705 interactions between monomers. Non-phosphorylated STAT3 monomers cannot form transcriptionally active dimers, rendering them incapable of nuclear translocation. In non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cells, OPB-51602 treatment reduces nuclear STAT3 levels by >70%, confirmed via immunofluorescence and subcellular fractionation assays [7]. This sequestration in the cytoplasm prevents STAT3 from regulating target genes (e.g., BCL2, MYC, VEGF), disrupting tumor survival and angiogenesis pathways [9].
Beyond its nuclear functions, STAT3 localizes to mitochondria ("mitoSTAT3") in a transcription-independent manner. MitoSTAT3 regulates the electron transport chain (ETC.) by enhancing complex I and II activities, supporting ATP production in cancer cells. OPB-51602 depletes mitoSTAT3 via SH2 domain targeting, disrupting its interaction with complex I subunits (e.g., GRIM-19) [3] [5]. In TNBC and NSCLC cells, this reduces basal oxygen consumption rates (OCR) by 40–60%, confirming impaired OXPHOS. Notably, cells expressing mitochondrially restricted STAT3 (MTS-STAT3) retain sensitivity to OPB-51602, while STAT3-null cells are resistant, underscoring mitoSTAT3 as a key toxicity mediator [3].
OPB-51602 directly suppresses complex I (NADH:ubiquinone oxidoreductase) activity in a STAT3-dependent manner. Mechanistically, it disrupts STAT3’s facilitation of electron transfer within complex I, reducing NADH oxidation by 80% in tumor mitochondria [7] [8]. This inhibition is bypassed by expressing Saccharomyces cerevisiae NDI1 NADH dehydrogenase (non-mammalian complex I), which rescues OCR and cell viability. Table 2 quantifies OPB-51602’s impact on respiratory complexes:
Table 2: OPB-51602 Effects on Mitochondrial Respiratory Complexes
Respiratory Complex | Function | Activity Change | STAT3-Dependence |
---|---|---|---|
Complex I | NADH oxidation, proton pumping | ▼▼▼ (80% loss) | Yes |
Complex II | Succinate oxidation | ▼ (30% loss) | Yes |
Complex III | Ubiquinol oxidation | ↔ | No |
Complex IV | Cytochrome c oxidation | ↔ | No |
Complex I inhibition by OPB-51602 increases electron leakage, elevating superoxide (O2•−) production by 3–5 fold within 2 hours [3] [7]. This ROS surge damages mitochondrial membranes, triggering loss of membrane potential (ΔΨm) and opening of mitochondrial permeability transition pores. Consequently, cytochrome c is released, activating caspase-9/3 and apoptosis. Simultaneously, ROS stabilizes PINK1 on damaged mitochondria, recruiting Parkin to initiate mitophagy – evidenced by increased LC3B-II/TOM20 colocalization and mitochondrial ubiquitination. Pharmacological mitophagy inhibitors (e.g., bafilomycin) exacerbate OPB-51602-induced apoptosis, confirming mitophagy’s role as a transient survival mechanism [7] [8].
OPB-51602-induced ROS oxidizes actin thiol groups, triggering filament depolymerization. This disrupts stress fiber formation and focal adhesions, causing cell rounding and detachment. In NSCLC cells, ROS scavengers (e.g., N-acetylcysteine) prevent actin remodeling and reduce apoptosis by 50%, linking cytoskeletal collapse to OPB-51602 cytotoxicity [8]. Additionally, ROS inactivates Rho GTPases (e.g., Rac1/Cdc42), impairing membrane protrusion and migration – critical for metastasis suppression in TNBC models [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: